2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3-ethyl group, a 6-phenyl ring, and a sulfanyl-linked acetamide moiety attached to a 3-methoxyphenyl group. The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The ethyl and phenyl substituents likely enhance lipophilicity, while the 3-methoxyphenyl group may influence electronic properties and receptor binding.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-18(13-19(31-21)15-8-5-4-6-9-15)25-23(26)30-14-20(27)24-16-10-7-11-17(12-16)29-2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCCGFQGMNFKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the substituted phenyl and pyrimidinyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenated compounds and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted benzamide compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with specific biological targets:
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes by binding to their active sites, blocking substrate access and preventing catalysis. This mechanism is crucial for developing drugs targeting specific diseases, particularly in cancer therapy and antimicrobial treatments .
Antimicrobial Activity
Thienopyrimidine derivatives have been evaluated for their antimicrobial properties:
- Bacterial Activity : Studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group enhances these antimicrobial activities, suggesting potential for new antibiotic development .
Anticancer Properties
The anticancer potential of this compound has been a focal point in research:
- Cell Line Studies : Various studies have assessed its efficacy against different cancer cell lines, indicating a capacity to inhibit cell proliferation and induce apoptosis through specific molecular pathways.
Anti-inflammatory Effects
Research also suggests that this compound may possess anti-inflammatory properties:
- Mechanism of Action : It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Study on Antimicrobial Activity
A recent study investigated the antimicrobial effects of thienopyrimidine derivatives, including this compound. Results showed significant inhibition of bacterial growth, supporting its use as a lead compound for developing new antibiotics.
Anticancer Evaluation
In vitro studies evaluated the anticancer effects of this compound on several cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The biological activity of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can be influenced by:
- Hydrophobic Substituents : Enhancing membrane permeability.
- Functional Group Positioning : Critical for interactions with target proteins.
Modifications in the pyrimidine core can lead to increased potency against specific targets, emphasizing the importance of SAR studies in drug design .
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Research Implications
- Synthetic Challenges: The target compound’s thienopyrimidinone core likely requires multi-step synthesis, akin to and methodologies.
- Pharmacological Potential: Structural similarities to pyrimidine-based acetamides () suggest possible kinase or protease inhibition, but empirical validation is needed.
- Data Gaps: No direct biological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, necessitating further studies.
Biological Activity
The compound 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide belongs to the thienopyrimidine class, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 449.59 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which integrates sulfur and nitrogen within a fused heterocyclic arrangement. The presence of various functional groups, such as ethyl, oxo, sulfanyl, and methoxy groups, enhances its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds in the thienopyrimidine class exhibit a range of biological activities including:
- Antimicrobial Activity : Thienopyrimidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound has potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. In vitro studies have reported promising IC50 values indicating effective inhibition .
- Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities, which are vital for combating oxidative stress-related diseases .
Antimicrobial Studies
A significant study evaluated the antibacterial activity of various thienopyrimidine derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics like ciprofloxacin. Specifically, modifications in the phenyl ring significantly influenced antibacterial potency .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| A | S. aureus | 32 | Ciprofloxacin (64) |
| B | E. coli | 16 | Amoxicillin (32) |
| C | C. albicans | 8 | Nystatin (16) |
Enzyme Inhibition Studies
In another investigation focused on enzyme inhibition, derivatives similar to 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide were tested against AChE and BChE:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| D | 19.2 | 13.2 |
| E | 10.4 | 7.7 |
| F | 24.3 | 15.6 |
These findings suggest that structural modifications can lead to enhanced inhibitory effects on cholinesterases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit enzyme activity by binding to active sites, thus blocking substrate access and preventing catalysis . The unique combination of functional groups in the thienopyrimidine structure enhances its specificity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
